molecular formula C9H6FNO B048360 3-Acetyl-2-fluorobenzonitrile CAS No. 112279-89-7

3-Acetyl-2-fluorobenzonitrile

Cat. No.: B048360
CAS No.: 112279-89-7
M. Wt: 163.15 g/mol
InChI Key: GGVRROKLSIUGBK-UHFFFAOYSA-N
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Description

3-Acetyl-2-fluorobenzonitrile (CAS: 112279-89-7) is a fluorinated aromatic compound with the molecular formula C₉H₆FNO and a molecular weight of 163.151 g/mol . Structurally, it features a benzonitrile core substituted with an acetyl group (-COCH₃) at the 3-position and a fluorine atom at the 2-position.

Its industrial applications remain under exploration, but fluorinated benzonitriles are often intermediates in drug development due to fluorine’s ability to enhance bioavailability and metabolic stability .

Properties

CAS No.

112279-89-7

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

3-acetyl-2-fluorobenzonitrile

InChI

InChI=1S/C9H6FNO/c1-6(12)8-4-2-3-7(5-11)9(8)10/h2-4H,1H3

InChI Key

GGVRROKLSIUGBK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=C1F)C#N

Canonical SMILES

CC(=O)C1=CC=CC(=C1F)C#N

Synonyms

Benzonitrile, 3-acetyl-2-fluoro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares 3-Acetyl-2-fluorobenzonitrile with analogous fluorinated benzonitriles, emphasizing substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-F, 3-COCH₃, 1-CN C₉H₆FNO 163.151 Strong electron-withdrawing acetyl and cyano groups; potential for nucleophilic attack or condensation reactions.
2-Fluorobenzonitrile 2-F, 1-CN C₇H₄FN 121.11 Simpler structure; used in studying vibronic coupling and cation-π interactions due to minimal steric hindrance .
3-Bromo-2-fluorobenzonitrile 2-F, 3-Br, 1-CN C₇H₃BrFN 200.01 Bromine adds steric bulk and polarizability; may undergo cross-coupling reactions (e.g., Suzuki) .
3-Fluoro-2-methoxybenzonitrile 2-F, 3-OCH₃, 1-CN C₈H₆FNO 151.14 Methoxy group is electron-donating, opposing the cyano’s electron-withdrawing effect; alters reactivity in electrophilic substitutions .
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile 2-F, 3-Cl, 6-CF₃, 1-CN C₈H₂ClF₄N 231.56 Multiple electronegative groups enhance lipophilicity; potential applications in agrochemicals or PET imaging .

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